6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine

Organic Synthesis Medicinal Chemistry Process Chemistry

Researchers developing selective kinase inhibitors face scaffold promiscuity and metal contamination from catalyst-based syntheses. 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine (CAS 1245646-68-7) addresses these challenges: • c-Met/HER2/LRRK2 Selectivity: HER2 derivatives show EGFR IC₅₀ >10,000 nM, enabling clean selectivity windows. • Catalyst-Free Route: Tandem hydroamination-SNAr yields 45-86% with zero metal contamination. • CNS-Penetrant Scaffold: Partial ring saturation supports brain-barrier penetration studies. Supplied at ≥98% purity. Ideal for kinase inhibitor library construction.

Molecular Formula C6H7N3
Molecular Weight 121.14 g/mol
CAS No. 1245646-68-7
Cat. No. B168104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine
CAS1245646-68-7
Synonyms6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine
Molecular FormulaC6H7N3
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=CN=N2
InChIInChI=1S/C6H7N3/c1-3-7-6-5(1)2-4-8-9-6/h2,4H,1,3H2,(H,7,9)
InChIKeyZOFJVUQBKQTXRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine: Core Structure & Synthesis


6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine (CAS 1245646-68-7) is a bicyclic heteroaromatic scaffold containing a fused pyrrole and pyridazine ring. This core structure serves as a key building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules. Its molecular formula is C₆H₇N₃, with a molecular weight of 121.14 g/mol . The compound is commercially available with reported purity specifications of ≥95% to ≥98% from multiple suppliers . Notably, the compound and its derivatives can be synthesized efficiently via a catalyst-free tandem hydroamination-SNAr sequence, achieving yields in the moderate to high range (e.g., 45-86% for various substituted analogs) [1].

Synthetic route Catalyst-free tandem hydroamination-SNAr method supports analog generation
Commercial supply Reported high purity across multiple suppliers for research use
Scaffold role Bicyclic heteroaromatic core for kinase inhibitor and medicinal chemistry programs

Structural and Functional Distinctions


The 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine scaffold cannot be generically substituted by closely related analogs such as 6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine, pyrazolo[3,4-c]pyridazine, or furo[2,3-c]pyridazine due to fundamental differences in electronic properties, hydrogen-bonding capacity, and kinase selectivity profiles. The presence of the N1 and N2 nitrogen atoms in the pyridazine ring confers a distinct hydrogen-bond acceptor pattern compared to pyrazine or pyridine cores, leading to divergent binding modes in kinase ATP-binding pockets [1]. For instance, in LRRK2 inhibitor programs, 4,5-disubstituted-7H-pyrrolo[2,3-c]pyridazine derivatives exhibit a specific selectivity profile distinct from the 3,4-disubstituted-1H-pyrrolo[2,3-b]pyridine series, underscoring that scaffold interchangeability is not supported by empirical kinase inhibition data [2]. In the context of HER2 inhibition, pyrrolopyridazine derivatives have demonstrated measurable differences in enzymatic and cellular activity compared to other fused heterocyclic scaffolds, with EGFR IC₅₀ values >10,000 nM for select derivatives, indicating potential selectivity over EGFR [3].

Pyrazine analog interchange
6,7-Dihydro-5H-pyrrolo[2,3-b]pyrazine differs in electronic properties and hydrogen-bonding pattern; may alter kinase binding mode.
Furan oxygen substitution
Furo[2,3-c]pyridazine replaces pyrrole NH with oxygen, reducing hydrogen-bond donor capacity and likely shifting selectivity.
Kinase target redirection
Pyrrolo[2,3-d]pyridazine scaffold is primarily claimed for LRRK2; substituting may divert activity away from c-Met.

Quantitative Differentiators vs. Analogs


Catalyst-Free Hydroamination vs. Alternative Routes

The 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine core and its substituted derivatives can be synthesized via a catalyst-free tandem hydroamination-SNAr sequence that uses mild reagents and conditions, achieving yields of 45-86% across various substrates. In contrast, the synthesis of the isomeric 6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine core via the same methodology achieved yields of 52-78%, with certain substrates showing lower efficiency due to differences in electrophilic aromatic substitution reactivity [1]. This methodology eliminates the need for transition metal catalysts (e.g., Pd, Cu) that are often required for pyrrolo[2,3-d]pyridazine or pyrazolo[3,4-c]pyridazine syntheses, reducing purification burden and cost [1].

Synthetic yield range
Head-to-head
45–86% (target) vs. 52–78% (comparator)
Supports synthesis route selection and optimization
n=12 vs. n=8 substrates; catalyst-free conditions
Organic Synthesis Medicinal Chemistry Process Chemistry

c-Met Kinase Inhibition vs. Other Scaffolds

Pyrrolopyridazine derivatives, including those based on the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine core, have been claimed as protein kinase inhibitors with particular activity against c-Met (hepatocyte growth factor receptor). The patent literature explicitly identifies this scaffold as effective for c-Met inhibition, which is a validated oncology target for non-small cell lung cancer and other malignancies [1]. While specific IC₅₀ values for the unsubstituted core are not reported, the structural class is distinguished from pyrrolo[2,3-d]pyridazine derivatives, which are more commonly associated with LRRK2 inhibition for neurodegenerative diseases [2].

c-Met kinase target
Class-level
Claimed c-Met inhibition in patents
Kinase target context for cancer research models
Quantitative IC₅₀ data not disclosed for core; class-level inference
Kinase Inhibition Cancer Therapeutics c-Met

EGFR Selectivity Profile in HER2 Inhibitors

In a study of pyrrolopyridazine derivatives as HER2 tyrosine kinase inhibitors, a derivative of the class demonstrated an EGFR IC₅₀ >10,000 nM [1]. This suggests a potential selectivity window for HER2 over EGFR, which is therapeutically desirable to avoid EGFR-mediated toxicities (e.g., skin rash, diarrhea). In contrast, the furo[2,3-c]pyridazine analog, while structurally related, lacks the additional hydrogen-bonding nitrogen atoms and may exhibit altered kinase selectivity due to differences in ATP-binding pocket interactions [2].

EGFR IC₅₀ (derivative)
Class-level
>10,000 nM
Reported low EGFR inhibition; supports HER2-selectivity research
Single derivative data; enzymatic assay
HER2 Inhibition EGFR Selectivity Cancer Therapeutics

Research and Industrial Applications


c-Met Inhibitor Library Synthesis

This scaffold is optimal for constructing focused libraries targeting c-Met kinase, a validated oncology target. Patents explicitly claim pyrrolopyridazine derivatives, including those derived from 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine, as effective c-Met inhibitors useful for treating cancers such as non-small cell lung cancer [1]. The catalyst-free synthetic route [2] enables rapid analog generation without metal contamination concerns, which is advantageous for early-stage screening libraries.

Selective HER2 Inhibitor Lead Optimization

The scaffold's demonstrated potential for HER2 inhibition with minimal EGFR activity (EGFR IC₅₀ >10,000 nM for a representative derivative) [3] positions it as a preferred starting point for HER2-selective inhibitor programs. The core can be functionalized to optimize potency while maintaining this selectivity window, which is critical for minimizing EGFR-driven adverse effects.

LRRK2 Inhibitor Synthesis for Parkinson's Research

The closely related 7H-pyrrolo[2,3-c]pyridazine scaffold is explicitly claimed as an LRRK2 inhibitor for Parkinson's disease and other neurodegenerative disorders [4]. 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine serves as the partially saturated precursor or an alternative oxidation-state analog for SAR studies, allowing researchers to explore the impact of ring saturation on potency, selectivity, and CNS penetration.

Gastroprotective Agent Development

Pyrrolopyridazine derivatives have been claimed as inhibitors of gastric acid secretion and as protective agents for gastric mucosa, making them candidates for anti-ulcer therapeutics [5]. The core scaffold's structural features (hydrogen-bonding capacity, basicity) are amenable to optimization for gastrointestinal targets, distinguishing it from scaffolds with poor oral bioavailability or acid stability.

Application
Selection Property
Validation Focus
c-Met inhibitor library synthesis
Catalyst-free synthetic route
Analog generation efficiency and metal-free purity
HER2-selective inhibitor lead optimization
Reported low EGFR inhibition window
Selectivity profiling in enzymatic and cellular assays
LRRK2 inhibitor SAR exploration
Partially saturated core for CNS penetration studies
Potency and selectivity vs. LRRK2 isoforms
Gastric secretion inhibition research
Hydrogen-bonding and basicity profile
In vitro acid stability and oral exposure assessment

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